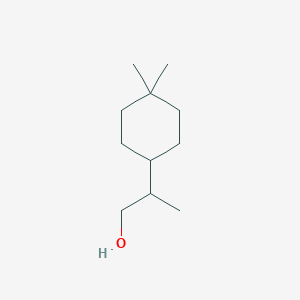

2-(4,4-Dimethylcyclohexyl)propan-1-ol

Description

2-(4,4-Dimethylcyclohexyl)propan-1-ol is an organic compound with the molecular formula C11H22O It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 4,4-dimethylcyclohexyl group

Properties

IUPAC Name |

2-(4,4-dimethylcyclohexyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYZIKZXFYYYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC(CC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the dimethyl groups at the 4-position.

Formation of Intermediate: The intermediate compound is then reacted with propanal in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: H2 with a palladium catalyst or NaBH4 in methanol.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

Oxidation: Formation of 2-(4,4-Dimethylcyclohexyl)propan-1-one.

Reduction: Formation of 2-(4,4-Dimethylcyclohexyl)propane.

Substitution: Formation of 2-(4,4-Dimethylcyclohexyl)propyl chloride or bromide.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2-(4,4-Dimethylcyclohexyl)propan-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. It is often utilized in reactions aimed at constructing more intricate structures or functional groups.

Biology

- Biological Activity : Research indicates that this compound may act as a ligand in receptor studies. Its interactions with biological systems are under investigation to understand its role in cellular processes and potential therapeutic effects.

Medicine

- Therapeutic Properties : The compound is being explored for its potential use as a precursor in drug development. Its structural features may allow it to influence biological pathways relevant to therapeutic interventions.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used in manufacturing specialty chemicals and materials, including polymers and surfactants. Its unique properties make it suitable for various formulations.

Case Studies

-

Ligand-Receptor Interaction Studies :

- Research has demonstrated that compounds structurally similar to this compound can effectively bind to specific receptors. These binding studies reveal insights into the compound's potential roles in biochemical pathways and therapeutic applications.

-

Synthesis of Novel Pharmaceuticals :

- In medicinal chemistry, this compound has been utilized as a chiral building block for synthesizing novel pharmaceutical agents. Its ability to influence enzyme activity makes it a candidate for developing drugs targeting specific diseases.

- Environmental Impact Studies :

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The dimethylcyclohexyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

2-(4,4-Dimethylcyclohexyl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

2-(4,4-Dimethylcyclohexyl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

2-(4,4-Dimethylcyclohexyl)propane: Similar structure but without the hydroxyl group.

Uniqueness

2-(4,4-Dimethylcyclohexyl)propan-1-ol is unique due to its specific combination of a hydroxyl group and a dimethylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-(4,4-Dimethylcyclohexyl)propan-1-ol, also known by its CAS number 2248317-05-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a propanol backbone with a dimethylcyclohexyl group. This structural configuration contributes to its lipophilicity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antifungal Activity : Preliminary studies suggest that the compound may possess antifungal properties. It was hypothesized that similar compounds with cyclohexyl groups have shown efficacy against fungal pathogens due to their ability to disrupt cell membrane integrity.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. In vitro assays demonstrated selective cytotoxicity, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with cellular membranes and possibly inhibit certain enzymatic pathways involved in cell proliferation and survival.

Case Studies

-

Antifungal Efficacy :

- A study investigated the antifungal properties of related compounds and suggested that the presence of bulky lipophilic groups enhances antifungal activity by increasing membrane permeability in fungal cells. Although specific data for this compound is limited, its structural similarity to active compounds supports this hypothesis.

-

Cytotoxicity Assessment :

- In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent response in cell viability assays, suggesting that higher concentrations lead to increased cytotoxicity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Potential activity against fungi | |

| Cytotoxic | Selective toxicity in cancer cells | |

| Mechanism | Possible membrane disruption |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| HeLa | 20 | High |

| MCF-7 | 24 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.